Dimercury diiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

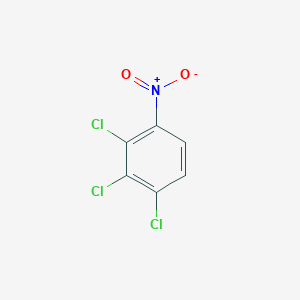

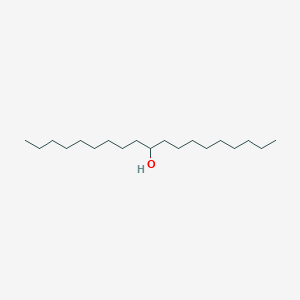

Dimercury diiodide, also known as mercury (I) iodide or mercurous iodide, is a chemical compound with the formula Hg2I2 . It is a yellow crystalline solid that is light-sensitive . The oxidation number of mercury in dimercury diiodide is 1 .

Molecular Structure Analysis

The molecular weight of dimercury diiodide is 654.99 . The compound contains linear IHg2I units with an Hg-Hg bond length of 272 pm and an Hg-I bond length of 268 pm .

Physical And Chemical Properties Analysis

Dimercury diiodide is a yellow crystalline solid . It is light-sensitive and has a melting point of 290°C and a boiling point of 140°C . The density of dimercury diiodide is 7700 kg/m³ .

Applications De Recherche Scientifique

Detection of Mercury Contamination

Surface-Enhanced Raman Spectroscopy (SERS): and Ion-Imprinted Polymers (IIPs) are two innovative methods that utilize Iodomercury for the detection of mercury contamination in environmental samples . These techniques offer enhanced sensitivity and selectivity, crucial for monitoring trace levels of mercury that pose significant health risks.

Synthesis of Organic Compounds

Iodomercury serves as a reagent in the electrophilic iodination of organic compounds . This process is vital for creating various biologically active compounds, including pharmaceuticals and agrochemicals, where the introduction of iodine can significantly alter the activity and stability of these molecules.

Historical Medical Applications

Historically, Iodomercury was used as a medication known as protiodide of mercury . It was prescribed for a range of conditions, including syphilis and kidney diseases. However, due to its toxicity and side effects, its use has been discontinued .

Veterinary Medicine

In veterinary applications, Iodomercury has been used as a blister ointment to treat conditions such as bursal enlargements and exostoses . Its efficacy in such treatments highlights its potential in veterinary care.

Analytical Chemistry

Iodomercury is involved in the preparation of Nessler’s reagent , which is used for the detection of ammonia in analytical chemistry . This reagent is crucial for water quality testing and environmental monitoring.

Safety and Hazards

Dimercury diiodide is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include not breathing dust, not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves and clothing, and wearing respiratory protection .

Mécanisme D'action

Target of Action

Iodomercury, also known as Q60154 or Dimercury Diiodide, primarily targets proteins with thiol or sulfhydryl groups . The divalent mercuric ion in the compound has a high affinity for these groups, which are found in many proteins and enzymes .

Mode of Action

The interaction of Iodomercury with its targets involves the binding of the divalent mercuric ion to the thiol or sulfhydryl groups of proteins . This binding can alter the structure and function of the proteins, leading to changes in cellular processes .

Biochemical Pathways

The alteration of protein structure and function can disrupt normal cellular processes and lead to various downstream effects .

Pharmacokinetics

It is known that mercury compounds can be toxic and can accumulate in the body, particularly in the kidneys . The bioavailability of Iodomercury would depend on factors such as the route of administration and the physical and chemical properties of the compound.

Result of Action

The binding of Iodomercury to proteins can lead to a variety of molecular and cellular effects. These can include disruption of normal cellular processes, induction of oxidative stress, and potential cytotoxic effects . The specific effects would depend on the particular proteins and pathways affected.

Action Environment

The action, efficacy, and stability of Iodomercury can be influenced by various environmental factors. These can include the presence of other chemicals, pH, temperature, and the biological environment within the body. For example, the presence of other substances with thiol or sulfhydryl groups could potentially compete with the compound for binding sites, affecting its action .

Propriétés

IUPAC Name |

iodomercury |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKKKEPYKOOXLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

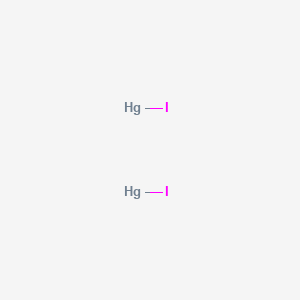

I[Hg].I[Hg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg2I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimercury diiodide | |

CAS RN |

15385-57-6 |

Source

|

| Record name | Mercury iodide (Hg2I2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15385-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the typical coordination behavior of iodomercury with organic ligands?

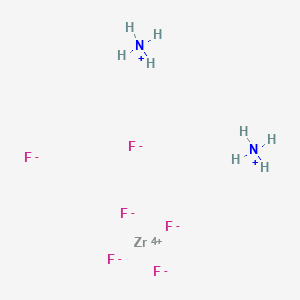

A1: Research indicates that iodomercury often forms dimeric structures when reacting with various organic ligands. For example, iodine atoms can act as bridges, connecting two mercury centers. This bridging behavior has been observed in complexes with ligands like 2-(N-diphenylphosphinomethyl-N-cyclohexylamino)pyridine [] and 1-(2-pyridyl-κN)ethanone 4-phenylthiosemicarbazonato []. The geometry around the mercury atom in these complexes is often distorted tetrahedral or square pyramidal.

Q2: Are there any examples of iodomercury acting as an anionic guest in supramolecular chemistry?

A3: Yes, interestingly, iodomercury can act as a guest anion within supramolecular frameworks. For instance, reactions of mercury(II) iodide with tetraphosphinitoresorcinarene complexes of silver(I) or copper(I) can lead to the formation of capsule-like complexes where mercurate anions, such as [Hg2X6]2-, interact weakly with the cationic resorcinarene complexes []. This highlights the potential of iodomercury species in the field of anion recognition and supramolecular assembly.

Q3: What analytical techniques are commonly used to characterize iodomercury complexes?

A4: X-ray crystallography plays a crucial role in determining the solid-state structures of iodomercury complexes, providing precise information about bond lengths, angles, and coordination geometries [, , , , ]. This technique is invaluable for understanding the structural features and bonding motifs in these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)

![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)